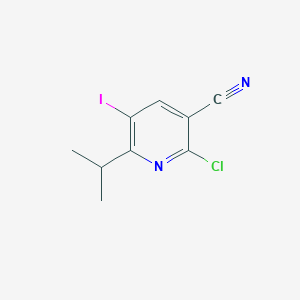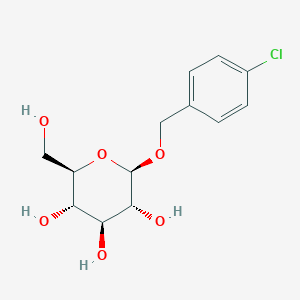
(4-Chlorophenyl)methyl-beta-D-glucopyranoside
描述
(4-Chlorophenyl)methyl-beta-D-glucopyranoside is a chemical compound that belongs to the class of glucosides It consists of a glucopyranose (a glucose molecule in its pyranose form) linked to a (4-chlorophenyl)methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)methyl-beta-D-glucopyranoside typically involves the glycosylation of a suitable glucose derivative with a (4-chlorophenyl)methyl halide. One common method is the Koenigs-Knorr reaction, where a glycosyl donor (such as a glycosyl bromide) reacts with an alcohol (in this case, (4-chlorophenyl)methanol) in the presence of a catalyst like silver carbonate or silver oxide.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Koenigs-Knorr reaction, utilizing continuous flow reactors to enhance yield and purity. The reaction conditions are carefully controlled to ensure the selective formation of the beta-anomer.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the glucopyranose moiety, leading to the formation of gluconic acid derivatives.
Reduction: Reduction reactions can target the (4-chlorophenyl)methyl group, potentially converting it to a (4-chlorophenyl)methyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the (4-chlorophenyl)methyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Gluconic acid derivatives.
Reduction: (4-Chlorophenyl)methyl alcohol.
Substitution: Various substituted (4-chlorophenyl)methyl derivatives, depending on the nucleophile used.
科学研究应用
(4-Chlorophenyl)methyl-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of glycosylated compounds.
Biology: Studied for its potential role in modulating biological processes, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (4-Chlorophenyl)methyl-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The glucopyranose moiety can mimic natural substrates of glycosidases, potentially inhibiting these enzymes. The (4-chlorophenyl)methyl group may interact with hydrophobic pockets in proteins, affecting their function.
相似化合物的比较
(4-Chlorophenyl)methyl-alpha-D-glucopyranoside: Differing in the anomeric configuration, this compound has the alpha linkage instead of the beta linkage.
(4-Bromophenyl)methyl-beta-D-glucopyranoside: Similar structure but with a bromine atom instead of chlorine.
(4-Methylphenyl)methyl-beta-D-glucopyranoside: Similar structure but with a methyl group instead of chlorine.
Uniqueness: (4-Chlorophenyl)methyl-beta-D-glucopyranoside is unique due to its specific beta linkage and the presence of a chlorine atom, which can influence its reactivity and interaction with biological targets. This makes it distinct from its alpha-anomer and other halogenated or methylated analogs.
属性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(4-chlorophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO6/c14-8-3-1-7(2-4-8)6-19-13-12(18)11(17)10(16)9(5-15)20-13/h1-4,9-13,15-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODVANWZFAIQGK-UJPOAAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2C(C(C(C(O2)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1422320.png)

![3-(2,3-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1422323.png)

![Tert-butyl 4-{[(6-chloropyridazin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1422328.png)
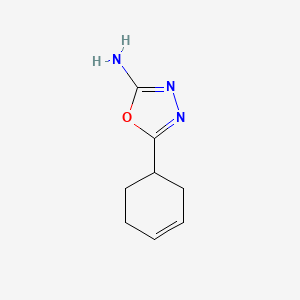
![1-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]piperazine](/img/structure/B1422334.png)
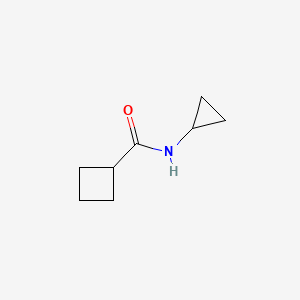
![1-[(5-Chlorothiophen-2-yl)methyl]piperidin-4-ol](/img/structure/B1422336.png)
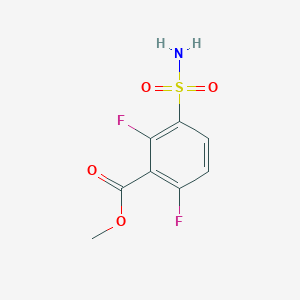
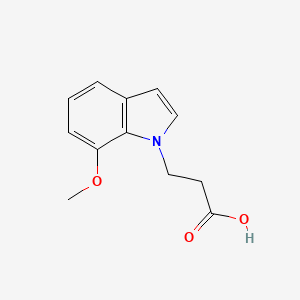
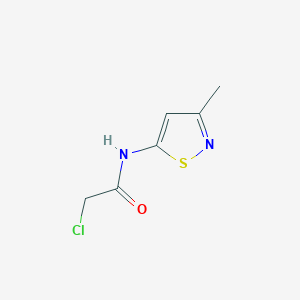
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetate](/img/structure/B1422342.png)
